N-Desmethylpheniramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-16-12-10-14(13-7-3-2-4-8-13)15-9-5-6-11-17-15/h2-9,11,14,16H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVFNAQLOMGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891491 | |
| Record name | N-Desmethylpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19428-44-5 | |
| Record name | N-Desmethylpheniramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Approaches for N Desmethylpheniramine
Dealkylation Strategies for Pheniramine (B192746) to Yield N-Desmethylpheniramine
The principal route for obtaining this compound is through the selective N-demethylation of its parent compound, pheniramine. This transformation, involving the cleavage of a C-N bond, is a significant reaction in organic synthesis, particularly in modifying natural products and preparing drug metabolites for developmental studies. nih.govwikipedia.org Both chemical and enzymatic methods have been developed to achieve this conversion.
Several chemical methods are employed for the N-dealkylation of tertiary amines like pheniramine. These strategies often involve converting the amine into an intermediate that facilitates the removal of the alkyl group.
One of the most widely applied methods for N-demethylation involves the use of chloroformate reagents . nih.govresearchgate.net Reagents such as phenyl chloroformate or α-chloroethyl chloroformate react with the tertiary amine to form a carbamate (B1207046) intermediate. nih.govorganic-chemistry.org This intermediate is then hydrolyzed or reduced to yield the secondary amine. For example, α-chloroethyl chloroformate provides a facile route where the resulting carbamate can be easily hydrolyzed, often with methanol (B129727), to give the hydrochloride salt of the secondary amine. nih.gov This method is generally preferred over older techniques due to its efficiency and the use of less toxic reagents. organic-chemistry.org
The von Braun reaction is a classical method for N-demethylation that uses cyanogen (B1215507) bromide (BrCN). wikipedia.orgresearchgate.net The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which then undergoes nucleophilic substitution by the bromide ion to yield an organocyanamide and an alkyl bromide. wikipedia.org Subsequent hydrolysis of the cyanamide (B42294) intermediate produces the desired secondary amine. researchgate.net However, the high toxicity of cyanogen bromide has led to its replacement by safer reagents like chloroformates in many applications. wikipedia.org
Other reported methods include the use of iodine and red phosphorus in an anhydrous solvent. This process involves a nucleophilic substitution where the methyl group on the tertiary amine is replaced by a hydrogen atom. Careful control of the stoichiometric ratios is necessary to prevent side reactions such as over-demethylation to form N,N-didesmethylpheniramine.
Table 1: Comparison of Chemical N-Dealkylation Methodologies for Tertiary Amines
| Method | Reagent(s) | Key Intermediate | Advantages | Disadvantages |
| Chloroformate Reaction | Phenyl chloroformate, α-Chloroethyl chloroformate | Carbamate | High efficiency, less toxic than BrCN, facile conversion. nih.govorganic-chemistry.org | Requires subsequent hydrolysis/reduction step. |
| von Braun Reaction | Cyanogen bromide (BrCN) | Organocyanamide | Historically significant, broadly applicable. wikipedia.orgresearchgate.net | Highly toxic reagent, moderate yields in some cases. wikipedia.orgresearchgate.net |
| Iodine/Phosphorus | Iodine (I₂), Red Phosphorus (P) | Not specified | Direct conversion. | Risk of over-demethylation, requires stoichiometric control. |
Enzymatic methods offer a green chemistry alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. The biotransformation of pheniramine has been successfully demonstrated using microbial systems that mimic mammalian metabolism.
The filamentous fungus Cunninghamella elegans is known to metabolize a wide variety of drugs in ways that are analogous to mammalian enzyme systems, primarily through cytochrome P450 (CYP450) monooxygenases. uri.edumdpi.com A study involving two strains of C. elegans (ATCC 9245 and ATCC 36112) screened their ability to metabolize pheniramine and its halogenated analogues, brompheniramine (B1210426) and chlorpheniramine (B86927). uri.edu The research found that for all three antihistamines, the primary metabolic pathway was N-demethylation, yielding the mono-N-demethylated metabolite, this compound, in the greatest amounts. uri.eduresearchgate.net This demonstrates that fungal systems can serve as effective biocatalysts for producing this key metabolite. researchgate.net These microbial models are valuable tools for studying drug metabolism and generating metabolites for further investigation. mdpi.com
Table 2: Fungal Metabolism of Pheniramine and Analogues by Cunninghamella elegans
| Substrate | % Metabolized (by C. elegans ATCC 9245) | Primary Metabolite |
| Pheniramine | 29% | This compound |
| Chlorpheniramine | 45% | N-Desmethylchlorpheniramine |
| Brompheniramine | 60% | N-Desmethylbrompheniramine |
| Data sourced from a 168-hour incubation study. uri.edu |
Synthesis of this compound Analogues and Derivatives
This compound, as a secondary amine, is a valuable precursor for the synthesis of a variety of analogues and derivatives. The presence of the N-H bond allows for further functionalization, most commonly through N-alkylation reactions.
The direct N-alkylation of secondary amines with alkyl halides is a fundamental method for preparing tertiary amines. researchgate.net However, a common challenge is overalkylation, which leads to the formation of undesired quaternary ammonium salts. researchgate.net To overcome this, specific conditions and reagents can be employed. A general and operationally convenient method involves the use of Hünig's base (N,N-diisopropylethylamine) in a solvent like acetonitrile (B52724). This approach is highly tolerant of various functional groups and effectively prevents the formation of quaternary salts. researchgate.net
More modern and selective N-alkylation strategies have also been developed. These include reductive amination and the use of nitriles as alkylating agents under catalytic hydrogenation conditions, which can offer high selectivity for secondary or tertiary amine products depending on the catalyst used (e.g., Rh/C for mono-alkylation). rsc.org These methods provide versatile pathways to generate a library of this compound derivatives for structure-activity relationship (SAR) studies, which are essential in the development of new antihistamines and other therapeutic agents.
Investigation of Impurity Formation Pathways related to this compound
The purity of active pharmaceutical ingredients (APIs) and their intermediates is critical. Understanding the formation of process-related impurities and degradants is a key aspect of pharmaceutical development and manufacturing.
A significant concern in the pharmaceutical industry is the presence of N-nitrosamine impurities, which are classified as probable human carcinogens. pharmtech.comnih.gov this compound, being a secondary amine, is a potential precursor to the formation of a specific nitrosamine (B1359907) impurity: N-Nitroso this compound . chemicea.com
This impurity is formed through the reaction of the secondary amine group of this compound with a nitrosating agent. chemicea.comfda.gov Nitrosating agents, such as nitrous acid, can be generated from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions. fda.govmfd.org.mk The root causes for the presence of nitrites in the manufacturing process are varied and can include:
Contaminated Raw Materials: Nitrites can be present as impurities in starting materials, reagents, and solvents (both fresh and recycled). pharmtech.commfd.org.mk
Contaminated Excipients: Many common pharmaceutical excipients have been found to contain low levels of nitrite impurities, which can lead to nitrosamine formation in the final drug product during manufacturing or storage. fda.gov
Water Sources: Potable water used in manufacturing processes can also be a source of nitrites. fda.govsaudijournals.com
Manufacturing Equipment and Packaging: Contamination can arise from container closure systems or manufacturing equipment. fda.gov
Due to their potential carcinogenic risk, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines and very low acceptable intake (AI) limits for nitrosamine impurities in drug products. medicinesforeurope.comthermofisher.comauctoresonline.org For N-Nitroso this compound, a specific AI limit of 26.5 ng/day has been recommended by the FDA. medicinesforeurope.com This necessitates rigorous risk assessments and control strategies by pharmaceutical manufacturers to prevent the formation of such impurities. thermofisher.comacs.org
Biotransformation Pathways and Metabolic Fate of N Desmethylpheniramine
Preclinical Biotransformation Studies of Pheniramine (B192746) Yielding N-Desmethylpheniramine
Preclinical research, utilizing both laboratory-based (in vitro) and animal (in vivo) models, has been fundamental in mapping the metabolic conversion of pheniramine to this compound. Studies on the structurally related compound chlorpheniramine (B86927) have provided significant insights into these pathways.
In vitro systems, such as liver microsomes and hepatocytes, are crucial for studying drug metabolism by isolating the process from the body's complex physiological systems. Research on chlorpheniramine, a closely related antihistamine, has demonstrated that liver microsomes from various species can metabolize the parent drug into its monodesmethyl and didesmethyl derivatives. nih.gov
For instance, studies using rat liver microsomes showed the stereoselective N-demethylation of chlorpheniramine, resulting in the formation of monodesmethylchlorpheniramine. nih.gov In this specific rat liver microsome system, further metabolism to the didesmethyl metabolite was not observed. nih.gov However, experiments with rabbit liver microsomes successfully identified both the monodesmethyl and the more extensively metabolized didesmethyl metabolites. nih.gov This indicates that the capacity for further metabolism of the N-desmethyl intermediate can be species-dependent.
Further investigations have highlighted these species-specific differences. A comparative study of chlorpheniramine N-demethylation in liver microsomes from rats, rabbits, and mice revealed that stereoselectivity is species-dependent. While rat and rabbit microsomes showed stereoselective metabolism, no significant difference was observed in the metabolism rates of the enantiomers in mouse microsomes.
| In Vitro System | Animal | Key Findings | Reference |
| Liver Microsomes | Rat | Stereoselective formation of monodesmethylchlorpheniramine. No didesmethyl metabolite detected. | nih.gov |
| Liver Microsomes | Rabbit | Formation of both monodesmethyl- and didesmethylchlorpheniramine detected. | nih.gov |
| Liver Microsomes | Mouse | N-demethylation occurred, but without significant stereoselectivity. | |
| Intestinal Everted Sacs | Rat | Absorption of chlorpheniramine was not stereoselective. | researchgate.net |
Animal models provide a more comprehensive view of metabolic processes, accounting for absorption, distribution, metabolism, and excretion (ADME). In vivo studies in rats with the related compound chlorpheniramine have shown that its pharmacokinetics are stereoselective following oral administration, with the monodesmethyl metabolite being quantifiable in the blood. researchgate.net This stereoselectivity in metabolite formation in vivo is presumed to be due to stereoselective first-pass hepatic metabolism, as in vitro and in situ intestinal absorption models did not show stereoselectivity. researchgate.net
The rabbit has also been evaluated as a suitable animal model for studying the bioavailability of chlorpheniramine. bac-lac.gc.ca Studies in rabbits have been instrumental in demonstrating the formation of various metabolites, including N-desmethyl and N,N-didesmethyl derivatives, in a whole-animal system. Furthermore, previous animal studies have demonstrated that pheniramine can attenuate ischemia-reperfusion injury in various tissues in rats. nih.gov
Identification of Enzymes Involved in this compound Formation and Further Metabolism
The biotransformation of pheniramine is not a random process; it is catalyzed by specific families of enzymes. The primary catalysts belong to the Cytochrome P450 superfamily, with contributions from other enzyme systems like Flavin-Containing Monooxygenases.
The N-demethylation of pheniramine to form this compound is primarily carried out in the liver by Cytochrome P450 (CYP) enzymes. medicaldialogues.in Specifically, CYP2D6 has been identified as the main enzyme responsible for this conversion. medicaldialogues.in
Studies on the analogous compound chlorpheniramine corroborate the importance of the CYP system. Research has implicated several CYP isozymes in the N-demethylation of chlorpheniramine, including CYP2D6, CYP2C11, and CYP2B1. nih.govresearchgate.net Immunoinhibition studies with rat liver microsomes suggested that CYP2B1 is involved in the N-demethylation of both enantiomers of chlorpheniramine, while CYP2C11 demonstrates stereoselective involvement. nih.gov The role of CYP2C9 has also been investigated in the context of chlorpheniramine pharmacokinetics. nih.gov This extensive metabolism by the CYP enzyme system is a key factor in the variable half-life of these compounds. researchgate.net
| Enzyme Family | Specific Enzyme | Role in Metabolism of Pheniramine/Chlorpheniramine | Reference |
| Cytochrome P450 | CYP2D6 | Main enzyme for N-demethylation of pheniramine. | medicaldialogues.in |
| Cytochrome P450 | CYP2C11 | Stereoselective N-demethylation of chlorpheniramine (in rats). | nih.gov |
| Cytochrome P450 | CYP2B1 | N-demethylation of both chlorpheniramine enantiomers (in rats). | nih.gov |
| Cytochrome P450 | CYP2C9 | Implicated in the pharmacokinetics of chlorpheniramine. | nih.gov |
| Flavin-Containing Monooxygenases (FMO) | FMOs | Catalyze N-oxidation of d-chlorpheniramine (in rat brain endothelial cells). | researchgate.net |
A study focusing on cultured rat brain microvascular endothelial cells, which constitute the blood-brain barrier, demonstrated the expression of FMO1, FMO2, and FMO5 proteins. researchgate.net These enzymes were shown to catalyze the N-oxidation of d-chlorpheniramine, a tertiary amine structurally similar to pheniramine. researchgate.net This suggests that FMOs can contribute to the metabolic profile of these antihistamines, potentially forming N-oxide metabolites in parallel to the N-demethylation pathway mediated by CYPs. researchgate.net
Exploration of Subsequent Metabolic Pathways of this compound
The metabolic journey does not end with the formation of this compound. This primary metabolite undergoes further biotransformation, primarily through a second N-demethylation step. drugbank.com This subsequent reaction results in the formation of N-didesmethylpheniramine. drugbank.comnih.gov
Evidence for this pathway comes from pharmacokinetic studies where both this compound and N-didesmethylpheniramine were identified as metabolites in urine after administration of the parent drug. nih.govrwandafda.gov.rw While serum levels of the N-desmethyl derivative are typically low, and the N-didesmethyl derivative often below the detection limit in serum, both are found in considerable amounts in the urine, confirming this sequential demethylation pathway. nih.gov In vitro studies with rabbit liver microsomes also support this, showing the formation of the didesmethyl metabolite of chlorpheniramine.
Formation of N-Didesmethylpheniramine
This compound serves as an intermediate metabolite in the metabolic cascade of pheniramine. drugbank.com The primary biotransformation pathway for this compound is its conversion to N-Didesmethylpheniramine. drugfuture.comndrugs.comndrugs.com This reaction is a continuation of the initial N-dealkylation process that metabolizes the parent compound, pheniramine. drugbank.com The sequential demethylation process can be summarized as follows:
Pheniramine → this compound → N-Didesmethylpheniramine
This metabolic step represents a further decrease in the lipophilicity of the molecule, preparing it for subsequent reactions and eventual excretion. The total recovery of pheniramine and its demethylated metabolites, this compound and N-didesmethylpheniramine, from urine ranges from 70% to 83% of an oral dose, indicating that N-demethylation is a major metabolic route. rwandafda.gov.rw
Other Phase I and Phase II Biotransformations
Beyond the formation of N-Didesmethylpheniramine, this compound can undergo additional biotransformation reactions, categorized as Phase I and Phase II metabolism. drughunter.comnih.gov
Phase I Reactions: Phase I metabolism introduces or exposes polar functional groups through oxidation, reduction, or hydrolysis to increase the water solubility of xenobiotics. drughunter.compharmaguideline.comwikipedia.org For this compound, the following Phase I reactions, apart from demethylation, are plausible based on the metabolism of the parent compound and related structures:
Hydroxylation: The parent compound, pheniramine, undergoes hepatic hydroxylation. wikipedia.org It is therefore likely that this compound could also be hydroxylated on its aromatic rings.
N-oxidation: Studies using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have shown that pheniramine is metabolized to N-oxide products in addition to N-demethylated metabolites. nih.govtandfonline.com This suggests that N-oxidation could be a potential metabolic pathway for this compound in mammals.
Deamination and Subsequent Reactions: In vitro studies with rabbit liver microsomes on the structurally similar compound chlorpheniramine revealed metabolites resulting from deamination to form an aldehyde. nih.gov This aldehyde can then be further metabolized through reduction to an alcohol or via intramolecular cyclization to form an indolizine (B1195054) product. nih.gov
Phase II Reactions: Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules, which significantly increases their polarity and facilitates excretion. nih.govpharmaguideline.com
Glucuronidation: Glucuronidation is a key Phase II pathway for the metabolism of pheniramine. wikipedia.org It is conceivable that this compound, or its hydroxylated metabolites, could undergo conjugation with glucuronic acid to form more water-soluble glucuronides.
The following table summarizes the potential biotransformation pathways for this compound.
| Metabolic Phase | Reaction Type | Potential Metabolite(s) |
| Phase I | N-Demethylation | N-Didesmethylpheniramine |
| Phase I | Hydroxylation | Hydroxylated this compound |
| Phase I | N-Oxidation | This compound-N-Oxide |
| Phase I | Deamination/Reduction | Alcohol metabolite |
| Phase II | Glucuronidation | This compound-glucuronide |
Comparative Biotransformation Across Species in Preclinical Models
The biotransformation of this compound and its parent compound can vary significantly across different species. Preclinical models are essential for understanding these species-specific metabolic pathways. nih.gov
Studies on the related antihistamine, chlorpheniramine, have highlighted these differences. In vitro experiments using hepatic microsomes from rats, rabbits, and mice showed stereoselective differences in N-demethylation. Notably, the formation of didesmethylchlorpheniramine was only detected when using rabbit liver microsomes, suggesting a species-specific capability for this particular metabolic step.
The filamentous fungus Cunninghamella elegans serves as a valuable microbial model for predicting mammalian drug metabolism. nih.govtandfonline.com This fungus was found to metabolize pheniramine, brompheniramine (B1210426), and chlorpheniramine primarily to their mono-N-demethylated metabolites, which aligns with observations in mammals. nih.govtandfonline.com This model also identified N-oxide metabolites, supporting N-oxidation as a potential, albeit perhaps minor, pathway in mammals. nih.gov
The table below presents findings from various preclinical models regarding the metabolism of pheniramine and related compounds, offering insights into the potential comparative biotransformation of this compound.
| Preclinical Model | Compound Studied | Key Metabolic Findings | Reference(s) |
| Rabbit (liver microsomes) | Chlorpheniramine | Formation of mono- and didemethyl metabolites, an aldehyde from deamination, and an alcohol product. | nih.gov |
| Rat, Rabbit, Mouse (hepatic microsomes) | Chlorpheniramine | Species-dependent stereoselectivity in N-demethylation. | |
| Fungus (Cunninghamella elegans) | Pheniramine, Chlorpheniramine, Brompheniramine | Production of mono-N-demethylated metabolites (major) and N-oxide metabolites. | nih.govtandfonline.comtandfonline.com |
| Wistar Rat | Deschloroketamine Derivatives | N-dealkylation identified as a major metabolic pathway. | nih.gov |
These comparative studies are critical for extrapolating preclinical safety data to humans, as differences in metabolic profiles can lead to species-specific toxicities.
Pharmacological and Biochemical Characterization of N Desmethylpheniramine
In Vitro Receptor Binding and Functional Assays for N-Desmethylpheniramine
The characterization of a compound's activity at specific receptors is foundational to understanding its pharmacological effects. This is typically achieved through a combination of in vitro receptor binding and functional assays. qps.combiotestfacility.com Binding assays, such as those using radioligands, are employed to determine the affinity of a compound for a receptor, often expressed as an inhibition constant (K_i) or IC_50 value. jiaci.orgnih.gov Functional assays, on the other hand, measure the biological response following receptor binding, determining whether the compound acts as an agonist, antagonist, or inverse agonist. pacificbiolabs.comnih.govpharmaron.com These assays can measure various downstream events, such as changes in intracellular calcium, activation of G-proteins, or modulation of reporter genes. nih.govnih.gov
For this compound, while specific quantitative binding affinity data (K_i) is not extensively detailed in the available literature, its functional activity has been characterized. It is known to act on the histamine (B1213489) H1 receptor. Limited evidence suggests that N-desmethyl metabolites of antihistamines generally retain H1 antagonism, although potentially with reduced potency compared to their parent compounds.
Table 1: In Vitro Receptor Activity Profile for this compound
| Target Receptor | Functional Activity |
|---|---|
| Histamine H1 Receptor | Inverse Agonist |
Mechanistic Studies of this compound Action at the Molecular Level (Preclinical Focus)
The primary mechanism of action for this compound at the molecular level is its interaction with the histamine H1 receptor. The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, in its natural state, exists in an equilibrium between an inactive and an active conformation. Histamine acts as an agonist by binding to and stabilizing the activated state of the receptor.
Virtually all H1-antihistamines, including by extension metabolites like this compound, function as inverse agonists. jiaci.org Instead of merely blocking the agonist binding site (as a neutral antagonist would), an inverse agonist binds to and stabilizes the inactive conformation of the H1 receptor. jiaci.org This action shifts the conformational equilibrium towards the inactive state, reducing the receptor's basal activity even in the absence of histamine. jiaci.org This mechanism is key to its effects, as it leads to a reduction in the downstream signaling that causes allergic symptoms like vasodilation and increased capillary permeability. nih.gov
At a deeper molecular level, the activation of H1 receptors can stimulate the NF-κB transcription factor, which is associated with the regulation of pro-inflammatory molecules. jiaci.orgnih.gov By acting as an inverse agonist, this compound can down-regulate this constitutive receptor activity, thereby potentially modulating the expression of inflammatory mediators. jiaci.orgnih.gov
Evaluation of this compound's Potential as a Pharmacologically Active Metabolite (Preclinical Models)
This compound is formed in the body following the administration of pheniramine (B192746). pacificbiolabs.com The primary metabolic pathway is N-demethylation, a reaction mediated largely by the cytochrome P450 (CYP) enzyme system in the liver. pacificbiolabs.com Studies on analogous first-generation antihistamines like chlorpheniramine (B86927) and diphenhydramine (B27) have identified specific CYP isozymes, such as CYP2D6 and CYP2C11, as being responsible for this metabolic step in preclinical models. nih.govresearchgate.netresearchgate.net
Structure Activity Relationship Sar Studies Involving N Desmethylpheniramine and Its Congeners
SAR Analysis of N-Desmethylpheniramine in Relation to Pheniramine (B192746)
This compound is a primary metabolite of the first-generation antihistamine, pheniramine, formed by N-demethylation mediated by cytochrome P-450 enzymes. drugbank.com The core structural difference between the two is the substitution on the terminal amine of the propylamino chain: pheniramine possesses a dimethylamino group, whereas this compound has a monomethylamino group. This seemingly minor modification has significant implications for the molecule's interaction with the histamine (B1213489) H1 receptor.
The general SAR for alkylamine antihistamines like pheniramine highlights several key features: two aromatic rings (phenyl and 2-pyridyl), a chiral carbon center, and a tertiary aliphatic amine, all separated by a specific spatial distance. gpatindia.comauburn.edu The activity is stereoselective, with the S-enantiomer of pheniramine demonstrating greater binding affinity for the H1 receptor. gpatindia.comauburn.edu
The table below summarizes the key structural and activity differences between pheniramine and its N-desmethylated metabolite.
| Feature | Pheniramine | This compound | SAR Implication |
| Terminal Amine | Tertiary (N,N-dimethyl) | Secondary (N-methyl) | Altered basicity and interaction with the H1 receptor; generally leads to reduced potency. ontosight.ai |
| H1 Receptor Affinity | Higher | Lower | The two methyl groups on the nitrogen are important for optimal receptor binding. ontosight.ai |
| Stereoselectivity | S-enantiomer is more potent. gpatindia.comauburn.edu | Stereoselectivity is presumed to be retained but may be altered. | Chirality at the carbon connecting the aryl groups and the alkylamine chain is crucial for activity. auburn.edu |
| Metabolic Status | Parent Drug | Primary Metabolite | N-demethylation is a key metabolic pathway for pheniramine. drugbank.com |
Design and Synthesis of this compound Derivatives for SAR Exploration
The exploration of SAR around the this compound scaffold involves the systematic design and synthesis of derivatives to probe the effects of various structural modifications on H1 receptor affinity and activity. nih.govnih.gov The synthesis of this compound itself is typically achieved through the selective N-demethylation of pheniramine.
The design of new derivatives focuses on several key areas of the molecule:
Modification of the N-Alkyl Group: Replacing the remaining methyl group on the nitrogen with different alkyl or aryl groups can explore the steric and electronic requirements of the binding pocket. unisi.it
Alterations to the Aromatic Rings: Introducing substituents onto the phenyl or pyridyl rings can influence binding through electronic effects and additional contact points with the receptor. nih.gov
Changes to the Propylamine Linker: Modifying the length or rigidity of the three-carbon chain connecting the amine and the aryl groups can help define the optimal spatial arrangement of these key pharmacophoric elements.
Synthetic strategies for creating these derivatives often employ standard medicinal chemistry techniques. unisi.itnih.gov For instance, N-alkylation of the secondary amine of this compound can be achieved through reductive amination with various aldehydes and ketones. unisi.it Parallel synthesis techniques can be employed to rapidly generate a library of derivatives for high-throughput screening. The design of these synthetic routes may also incorporate green chemistry principles to reduce the use of hazardous materials.
The table below outlines potential synthetic strategies for generating this compound derivatives for SAR studies.
| Target Modification | Synthetic Strategy | Rationale |
| N-Substituent | Reductive amination of this compound with various aldehydes or ketones. unisi.it | To explore the size and nature of the substituent tolerated at the amine nitrogen. |
| Aromatic Ring Substitution | Synthesis from a substituted benzyl (B1604629) cyanide precursor. gpatindia.com | To probe electronic and steric effects on receptor binding. |
| Alkyl Chain Modification | Multi-step synthesis involving the coupling of modified linker units. | To determine the optimal distance and conformation between the amine and aryl groups. |
Computational Chemistry and Molecular Modeling for SAR Elucidation of this compound and Related Structures
Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of this compound and related H1 receptor antagonists at a molecular level. nih.gov The availability of the crystal structure of the histamine H1 receptor has significantly advanced structure-based drug design efforts in this area. nih.govnih.gov
Homology Modeling and Molecular Dynamics (MD) Simulations: Before the crystal structure was available, homology models of the H1 receptor were built based on other G protein-coupled receptors (GPCRs) like bovine rhodopsin. nih.govresearchgate.net These models, refined by MD simulations, provide a dynamic view of the receptor and allow for the study of ligand binding pathways and conformational changes. nih.gov
Molecular Docking: Docking studies are used to predict the binding mode of this compound and its congeners within the H1 receptor's orthosteric binding pocket. nih.gov These studies help to visualize the key interactions between the ligand and specific amino acid residues. For H1 antagonists, crucial interactions typically involve:
An ionic interaction between the protonated amine of the ligand and a conserved aspartate residue (D3.32). nih.gov
Hydrophobic interactions between the ligand's aromatic rings and aromatic/hydrophobic residues in the upper and lower regions of the binding pocket (e.g., Y3.33, W4.56, F6.52, W6.48). nih.gov
The removal of a methyl group in this compound compared to pheniramine can alter the fit and interactions within this pocket, which can be rationalized through docking simulations.
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.commdpi.com A pharmacophore for H1 antagonists typically includes a positive ionizable feature (the amine), one or more aromatic rings, and hydrophobic features. frontiersin.orgresearchgate.net These models can be generated based on a set of known active ligands (ligand-based) or from the receptor's binding site (structure-based). mdpi.comfrontiersin.org Such models are valuable for virtual screening of compound libraries to identify new, structurally diverse molecules with potential H1 antagonist activity and for aligning molecules to understand SAR. dovepress.com
The table below summarizes the application of various computational techniques in the study of this compound and related structures.
| Computational Technique | Application | Insights Gained |
| Molecular Docking | Predicts the binding pose of ligands in the H1 receptor. nih.gov | Identifies key amino acid interactions and rationalizes differences in affinity between pheniramine and this compound. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. nih.gov | Assesses the stability of the binding pose and reveals conformational changes in the receptor upon ligand binding. |
| Pharmacophore Modeling | Defines the essential 3D chemical features for H1 receptor antagonism. dovepress.comfrontiersin.org | Used for virtual screening to find new hits and to understand the common features of active compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models correlating chemical structure with biological activity. nih.gov | Predicts the activity of newly designed derivatives before synthesis. |
Advanced Analytical Methodologies for N Desmethylpheniramine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of separating N-Desmethylpheniramine from its parent compound and other metabolites for accurate measurement. Various chromatographic techniques have been developed and optimized to achieve this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and its parent drug, Pheniramine (B192746). The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
Chiral separations are particularly important as Pheniramine is a chiral compound, and its metabolism can be enantioselective. nih.govmdpi.com HPLC methods often utilize chiral stationary phases (CSPs) to resolve the enantiomers of both the parent drug and its metabolites. nih.govmdpi.com For instance, an alpha-1-acid glycoprotein-based Chiralpak AGP column has been successfully used for the enantioselective separation of Pheniramine. nih.govmdpi.com Another approach involves using polysaccharide-based chiral columns like AmyCoat and Chiralpak AD, with mobile phases typically consisting of a mixture of n-hexane, an alcohol (like 2-propanol), and an amine modifier (like diethylamine (B46881) - DEA). mdpi.comjuniperpublishers.com
For non-chiral, or achiral, separations, reversed-phase HPLC is common. These methods often use C18 columns with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov Detection is commonly performed using a UV detector, with wavelengths set around 210 nm, 220 nm, or 265 nm depending on the specific method and analytes. mdpi.comjuniperpublishers.commdpi.com
Table 1: Examples of HPLC Method Parameters for Pheniramine and Related Compounds
| Parameter | Method 1 (Chiral) mdpi.com | Method 2 (Chiral) juniperpublishers.com | Method 3 (Achiral) researchgate.net |
|---|---|---|---|
| Column | AmyCoat (150 mm × 4.6 mm) | Chiralpak / AmyCoat | Nucleodur gravity C18 (250 x 4.0 mm, 5µm) |
| Mobile Phase | n-hexane-2-propanol-DEA (85:15:0.1, v/v) | n-hexane based | Methanol:Buffer mixture (38:62, v/v) |
| Flow Rate | 0.5 mL/min | 0.5 ml/min | 0.75 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 210 nm |
| Internal Standard | Not Specified | Not Specified | 2,4,6-trimethoxybenzaldehyde |
This table is for illustrative purposes and summarizes typical parameters found in research.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) offers another avenue for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). nih.govoup.com GC methods are particularly useful for volatile compounds. For less volatile substances like this compound, a derivatization step may be employed to increase volatility and improve chromatographic behavior. researchgate.net
A typical GC method involves injecting the sample extract into a heated injection port, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. nih.govepa.gov The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase coated on the column walls. The oven temperature is often programmed to increase during the run to facilitate the elution of compounds with different boiling points. nih.gov For example, a method for the simultaneous detection of pheniramine and other drugs in urine used a temperature program starting at 90°C and ramping up to 250°C. nih.gov The use of an NPD is advantageous as it provides high sensitivity for nitrogen-containing compounds like this compound. nih.govoup.com
Table 2: Example of GC Method Parameters for Pheniramine Analysis
| Parameter | Example Method nih.gov |
|---|---|
| Detector | Nitrogen Phosphorus Detector (NPD) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 90°C (1 min), ramp at 10°C/min to 250°C (hold 3 min) |
| Detector Temperature | 250°C |
| Run Time | 19 minutes |
This table illustrates typical GC parameters for the analysis of pheniramine in a biological matrix.
Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. news-medical.netphenomenex.com This is achieved by using columns packed with sub-2 µm particles and operating at much higher pressures (up to 15,000 psi or more). phenomenex.comcreative-proteomics.com The smaller particle size leads to higher separation efficiency, resulting in sharper, narrower peaks and better resolution of complex mixtures. phenomenex.comcreative-proteomics.com
For the analysis of this compound, UHPLC can drastically reduce analysis times compared to traditional HPLC methods. A published UHPLC method for Pheniramine and its main impurity achieved separation in under 4 minutes using a C18 column. mdpi.com The enhanced sensitivity of UHPLC is also a major benefit, allowing for the detection and quantification of very low concentrations of metabolites in biological samples. phenomenex.com The coupling of UHPLC with mass spectrometry (UHPLC-MS) is a particularly powerful combination for bioanalysis. researchgate.net
Table 3: Comparison of HPLC and UHPLC Characteristics
| Feature | HPLC | UHPLC |
|---|---|---|
| Operating Pressure | Moderate (up to 6,000 psi) phenomenex.com | High (up to 15,000 psi or more) phenomenex.com |
| Particle Size | 3–5 µm phenomenex.com | < 2 µm phenomenex.com |
| Resolution | Standard phenomenex.com | Higher phenomenex.com |
| Analysis Time | Longer | Faster mdpi.comphenomenex.com |
| Sensitivity | Good | Enhanced phenomenex.comcreative-proteomics.com |
This table highlights the key differences and advantages of UHPLC over traditional HPLC.
Mass Spectrometry (MS) Applications in this compound Analysis
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high selectivity and sensitivity, as well as structural information for metabolite identification. nih.govijpras.com It is almost always coupled with a chromatographic separation technique like LC or GC.
LC-MS/MS for Sensitive Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma and urine. csfarmacie.cznih.gov The technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
In an LC-MS/MS analysis, after chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. A specific parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of this compound is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low limits of quantification (LOQ). lcms.cz
For instance, a method identified this compound in human urine by monitoring the transition from its precursor ion (m/z 227.2) to specific product ions (m/z 118.2 and m/z 196.1). csfarmacie.cz Similarly, an enantioselective HPLC-MS/MS method for pheniramine in rat plasma achieved a lower limit of quantification of 1.0 ng/mL. mdpi.com
Table 4: Example of LC-MS/MS Parameters for Pheniramine and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |
|---|---|---|---|---|
| Pheniramine | 240.97 | 195.84 | Quantification in rat plasma | mdpi.com |
| This compound | 227.2 | 118.2 (Identifier) | Identification in human urine | csfarmacie.cz |
| This compound | 227.2 | 196.1 (Quantifier) | Identification in human urine | csfarmacie.cz |
This table provides examples of mass transitions used for the detection of Pheniramine and its N-desmethyl metabolite.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). ijpras.comnih.gov This capability is invaluable for the confident identification of metabolites. nih.govchromatographyonline.com
While traditional LC-MS/MS relies on pre-defined mass transitions, HRMS acquires full-scan mass spectra with high resolution, allowing for the detection of unexpected metabolites. nih.gov By determining the accurate mass of a potential metabolite, its elemental formula can be deduced, which is a critical step in structure elucidation. nih.govchromatographyonline.com This is particularly useful in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov HRMS can be coupled with both GC and LC. nih.gov A GC-HRAM (High-Resolution Accurate Mass) system, for example, combines the separation power of gas chromatography with the high resolving power of an Orbitrap mass spectrometer, offering excellent selectivity and sensitivity for identifying and quantifying volatile compounds at very low levels. nih.gov
The general workflow for metabolite identification using HRMS involves acquiring high-resolution data, followed by sophisticated data mining techniques to find drug-related components against the complex background matrix. nih.govchromatographyonline.com
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable tools for confirming the chemical structure and assessing the purity of this compound. These techniques provide detailed information about the molecular framework and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound. nih.govresearchgate.nethyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms present in the molecule, as well as their connectivity.
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the compound.
The purity of a synthesized batch of this compound can be verified by comparing its ¹H and ¹³C NMR spectra with reference data to ensure structural integrity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization and purity assessment of this compound. ijrar.orgmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.comspectroscopyonline.com For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching vibrations (around 2800-3000 cm⁻¹) and C-N stretching vibrations (typically in the 1020-1220 cm⁻¹ region). docbrown.info The absence of certain bands can also be informative; for instance, the lack of a prominent N-H stretching band would distinguish it from a primary or secondary amine. docbrown.infolibretexts.org Fourier Transform Infrared (FTIR) spectroscopy, a more advanced version of the technique, offers rapid and high-quality spectra, making it suitable for routine analysis. americanpharmaceuticalreview.comd-nb.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. youtube.com The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic rings. researchgate.net While less specific for detailed structural elucidation compared to NMR, UV-Vis spectroscopy is a valuable and straightforward method for quantitative analysis and purity checks, often used in conjunction with liquid chromatography. researchgate.net
| Spectroscopic Technique | Information Provided | Application in this compound Analysis |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms | Definitive structural elucidation, confirmation of synthesis, purity assessment. hyphadiscovery.comslideshare.netresearchgate.net |
| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of characteristic bonds (C-H, C-N), confirmation of functional groups. wiley.comspectroscopyonline.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, concentration in solution | Quantitative analysis, purity assessment, detection in chromatographic methods. youtube.com |
Method Validation and Quality Assurance in this compound Quantification
Method validation is a critical process that provides documented evidence ensuring that an analytical method is suitable for its intended purpose. npra.gov.mygavinpublishers.com For the quantification of this compound, a comprehensive validation process guarantees the reliability, accuracy, and precision of the results. This is essential for regulatory submissions and for ensuring the quality of data in research and development. npra.gov.myeuropa.eu
Key parameters evaluated during method validation, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), include:
Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run variability). ich.org
Specificity/Selectivity: The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix. gavinpublishers.comnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. gavinpublishers.comsci-hub.se The LOQ is a crucial parameter for assays determining low levels of compounds. ich.org
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com
Quality Assurance (QA) encompasses the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. eurachem.org In the context of this compound analysis, QA involves:
Standard Operating Procedures (SOPs): Detailed, written instructions to achieve uniformity of the performance of a specific function.
Instrument Calibration and Maintenance: Regular calibration and maintenance of analytical instruments to ensure they are performing correctly. nih.gov
Personnel Training: Ensuring that all analysts are properly trained in the validated methods. researchgate.net
Internal and External Audits: Regular reviews of the quality system to ensure compliance and identify areas for improvement. eurachem.org
The goal of these QA activities is to prevent problems through continuous improvement and to ensure the high quality and integrity of the analytical data generated for this compound. europa.eu
| Validation Parameter | Description | Acceptance Criteria Example (General) |
| Accuracy | Closeness of measured value to true value. ich.org | Recovery of 98-102% |
| Precision (Repeatability) | Agreement between results of successive measurements under the same conditions. ich.org | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | Ability to assess analyte in the presence of other components. gavinpublishers.com | No interference from blank or placebo at the retention time of the analyte. |
| Limit of Quantitation (LOQ) | Lowest amount determined with suitable precision and accuracy. ich.org | Signal-to-noise ratio of 10:1. gavinpublishers.com |
| Linearity | Proportionality of results to concentration. ich.org | Correlation coefficient (r²) ≥ 0.99 |
Sample Preparation Strategies for Biological Matrices in this compound Analysis
The accurate quantification of this compound in biological matrices such as blood, plasma, urine, and tissue homogenates is often challenging due to the complexity of these samples. mdpi.com Effective sample preparation is a crucial step to remove interfering endogenous substances, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument. metrino.eu
Several extraction techniques are employed for the isolation of this compound from preclinical biological samples. The choice of method depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique.
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. mdpi.com After centrifugation, the supernatant containing the analyte can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.comnih.gov The pH of the aqueous phase can be adjusted to optimize the extraction of this compound, which is a basic compound.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique compared to LLE. It involves passing the liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE offers high recovery, clean extracts, and the ability to concentrate the analyte. mdpi.com
Modern Microextraction Techniques: To address the need for greener and more efficient methods, various microextraction techniques have been developed. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which use significantly smaller volumes of solvents and offer high enrichment factors.
The selection of the most appropriate extraction technique is critical for developing a robust and reliable analytical method for this compound in preclinical research.
| Extraction Technique | Principle | Advantages | Commonly Used For |
| Protein Precipitation (PPT) | Denaturation and removal of proteins using a solvent. mdpi.com | Simple, fast, and inexpensive. | Plasma, Serum. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. mdpi.comnih.gov | Good for removing salts and highly polar interferences. | Urine, Plasma. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. mdpi.com | High selectivity, high recovery, concentration of analyte. | Urine, Plasma, Tissue homogenates. |
Future Directions and Emerging Research Areas for N Desmethylpheniramine
Integration of Omics Technologies in N-Desmethylpheniramine Metabolism Studies
The study of drug metabolism is being revolutionized by "omics" technologies, which allow for the large-scale analysis of biological molecules. humanspecificresearch.org Integrating these technologies into the study of this compound can provide a comprehensive, systems-level understanding of its metabolic fate and effects. nih.govnih.gov
Genomics and Transcriptomics: These approaches can identify specific genes and their expression levels (RNA transcripts) that are involved in the metabolism of this compound. For instance, since pheniramine's conversion to this compound is mediated by cytochrome P-450 enzymes, genomics can identify genetic polymorphisms (variations) in CYP450 genes that may lead to inter-individual differences in metabolite formation. Transcriptomics can further reveal how exposure to pheniramine (B192746) or its metabolite might regulate the expression of these and other metabolic genes in tissues like the liver. humanspecificresearch.org
Proteomics: This technology focuses on the large-scale study of proteins. humanspecificresearch.org In the context of this compound, proteomics can be used to quantify the abundance of specific cytochrome P-450 protein isoforms responsible for its formation and any subsequent enzymes involved in its further breakdown. humanspecificresearch.orgnih.gov This provides a direct measure of the metabolic machinery available at a given time.
Metabolomics: As the comprehensive analysis of all metabolites in a biological sample, metabolomics is exceptionally suited for studying this compound. mdpi.com This approach can create a detailed map of the metabolic network, identifying not only this compound but also other related metabolites, such as N-didesmethylpheniramine. nih.gov By comparing metabolomic profiles under different conditions, researchers can gain insights into the dynamic metabolic pathways and how they are influenced by various factors. nih.govmdpi.com
The integration of these multi-omics datasets offers a holistic view, connecting genetic predispositions to functional metabolic outcomes and providing unprecedented insight into the biotransformation of this compound. nih.gov
Table 1: Application of Omics Technologies to this compound Research
| Omics Technology | Application Area for this compound | Potential Insights |
|---|---|---|
| Genomics | Study of genetic material (DNA) | Identification of genetic variants in CYP450 enzymes affecting metabolite formation rates. humanspecificresearch.org |
| Transcriptomics | Analysis of RNA transcripts | Understanding how gene expression for metabolic enzymes changes upon exposure to the parent drug. humanspecificresearch.org |
| Proteomics | Large-scale study of proteins | Quantifying the levels of specific enzymes responsible for this compound biotransformation. humanspecificresearch.org |
| Metabolomics | Comprehensive analysis of metabolites | Mapping the complete metabolic pathway of pheniramine, including all its downstream products. mdpi.com |
Advanced Computational Modeling for Predicting this compound Biotransformation and Activity
Advanced computational tools are becoming indispensable in pharmacology for predicting how chemical compounds will behave in the body. For this compound, these models can forecast its metabolic fate and potential biological activity before extensive lab work is undertaken.
One key area is the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a molecule with its biological activity. For this compound, QSAR could be used to predict its binding affinity for histamine (B1213489) H1 receptors compared to its parent compound, pheniramine. ontosight.ai Although it is known that N-desmethyl metabolites of antihistamines may retain some H1 antagonism, their potency is often reduced. Computational models can quantify these differences.
Molecular docking simulations represent another powerful tool. These methods model the interaction between a small molecule (like this compound) and a protein target (like the histamine H1 receptor or a metabolizing enzyme). By simulating how the metabolite fits into the active site of the receptor, researchers can predict its antagonist activity. nih.gov Similarly, docking it into the active site of various cytochrome P-450 enzymes can help predict which isoforms are most likely responsible for its further metabolism.
These in silico approaches can accelerate research by prioritizing experimental studies, providing mechanistic insights into interactions, and helping to build a more complete pharmacokinetic and pharmacodynamic profile of the metabolite. nih.gov
Role of this compound in Prodrug Design and Medicinal Chemistry Innovation
A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body through metabolic processes. ijrpr.com The design of prodrugs is a key strategy in medicinal chemistry to overcome issues like poor solubility, instability, or inadequate bioavailability. researchgate.netnih.gov
Understanding the metabolic profile of a drug, including its metabolites like this compound, is crucial for innovative prodrug design. philadelphia.edu.jo While this compound itself is a metabolite, knowledge of its formation and properties informs the design of prodrugs of the parent compound, pheniramine. For example, if a primary goal was to create a pheniramine prodrug with a different release profile, chemists would need to account for the rate at which the active drug is released and subsequently metabolized to this compound. nih.gov
Furthermore, metabolites themselves can sometimes be the basis for new drug development. If a metabolite like this compound were found to have a desirable activity profile—perhaps with fewer sedative effects than the parent compound—it could serve as a lead compound for the development of new antihistamines. Medicinal chemists could then synthesize analogues of this compound to optimize its therapeutic properties, using it as a chemical intermediate or a structural template.
Environmental and Ecotoxicological Implications of this compound as a Transformation Product
Pharmaceuticals and their metabolites are recognized as emerging environmental contaminants. researchgate.net When a drug like pheniramine is consumed, a significant portion is excreted as both the parent compound and its metabolites, including this compound. These compounds enter wastewater systems and can persist, eventually reaching natural aquatic environments. researchgate.netwho.int
The environmental fate of this compound is an area of growing concern. Its presence in aquatic ecosystems raises questions about its potential impact on non-target organisms. nih.gov Ecotoxicology studies aim to assess the harmful effects of chemicals on wildlife and ecosystems. who.int The continuous release of pharmaceuticals can lead to chronic exposure for aquatic life, and even at low concentrations, these biologically active molecules can have subtle but significant effects. researchgate.net
Research in this area would focus on several key aspects:
Persistence: How long does this compound last in water and sediment before it is broken down?
Bioaccumulation: Does the compound build up in the tissues of aquatic organisms like fish? researchgate.net
Toxicity: Does exposure to this compound affect the growth, reproduction, or behavior of sensitive aquatic species? nih.govpeercommunityin.org
Understanding these factors is essential for assessing the environmental risk posed by this transformation product and for developing strategies to mitigate its impact. europa.eu
Q & A
Q. What analytical methods are recommended for detecting and quantifying N-Desmethylpheniramine in biological matrices?
To detect and quantify this compound in biological samples, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Use validated internal standards (e.g., deuterated analogs) to correct for matrix effects. Ensure calibration curves span the expected concentration range (e.g., 1–100 ng/mL) with a correlation coefficient (R²) ≥0.98. Sample preparation should include protein precipitation using acetonitrile or solid-phase extraction to minimize interference .
Q. How can researchers verify the purity of synthesized this compound?
Purity verification requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with reference data to confirm structural integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₈N₂) with a mass error <5 ppm.
- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) to assess impurities (<1% area under the curve) .
Q. What storage conditions ensure this compound stability?
Store the compound at –20°C in airtight, light-resistant containers. For short-term use (≤1 month), refrigeration (2–8°C) is acceptable. Stability studies should monitor degradation via accelerated testing (e.g., 40°C/75% relative humidity for 6 months) .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data between in vitro and in vivo studies be resolved?
Discrepancies often arise due to metabolic differences or protein binding. To address this:
- In Silico Modeling : Predict metabolic pathways using tools like ADMET Predictor™, focusing on cytochrome P450 interactions.
- Microsomal Studies : Incubate this compound with liver microsomes (human/rat) to identify phase I metabolites.
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fractions and adjust in vitro-in vivo extrapolation (IVIVE) models .
Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., reaction temperature, catalyst loading).
- Green Chemistry Principles : Substitute hazardous solvents (e.g., DMF) with alternatives like cyclopentyl methyl ether (CPME) to reduce toxicity .
- Parallel Synthesis : Generate derivatives via reductive amination or alkylation, followed by high-throughput purification .
Q. How can researchers elucidate the molecular mechanisms of this compound toxicity?
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in hepatocyte models.
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and analyze adducts via LC-MS to detect electrophilic intermediates.
- Mitochondrial Toxicity Assays : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using Seahorse XF analyzers .
Methodological Considerations
Q. How should researchers validate analytical methods for this compound in compliance with regulatory guidelines?
Follow ICH Q2(R1) validation parameters:
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Reference Standards : Use certified this compound (purity ≥98%) from accredited suppliers.
- Interlaboratory Calibration : Share samples with collaborating labs to harmonize protocols.
- Robust Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
Data Interpretation Challenges
Q. How to address discrepancies in receptor binding affinity data across studies?
- Radioligand Binding Assays : Standardize protocols (e.g., incubation time, buffer pH) to reduce variability.
- Positive Controls : Include reference compounds (e.g., diphenhydramine) to validate assay conditions.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
